Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring with a carboxylate and a bromine substituent, making it of interest in various chemical and pharmaceutical applications. The compound's structure contributes to its potential biological activities, which have been explored in medicinal chemistry.
The compound can be synthesized through various organic reactions involving piperidine derivatives and halogenation processes. Its relevance in drug development and synthesis of biologically active molecules has made it a subject of interest in both academic and industrial research.
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is classified as:
The synthesis of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate typically involves several key steps:
The reactions typically require controlled conditions such as temperature and solvent choice to optimize yield and purity. Common solvents include dichloromethane or acetonitrile, depending on the specific reaction conditions.
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate participates in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and avoid side reactions. For instance, nucleophilic substitution may require specific bases to facilitate the reaction while minimizing unwanted byproducts.
The mechanism of action for Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate largely depends on its interactions with biological targets:
Studies have indicated that compounds with similar structural motifs often display significant biological activities, including anti-inflammatory and analgesic effects.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly used to characterize the compound's purity and structure.
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate has several applications in scientific research:
The discovery of ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (CAS 95629-02-0) emerged from concerted efforts in the late 20th century to develop efficient synthetic routes to functionalized piperidine scaffolds. This compound represents a structurally significant heterocycle where the piperidine ring—a fundamental pharmacophore in medicinal chemistry—is strategically decorated with three reactive sites: a C-3 bromine substituent, a C-4 carbonyl group, and a N-1 ethyl carboxylate moiety. The earliest documented synthetic protocol was disclosed in Spanish Patent ES2053394A1 (1992), which detailed a novel bromination procedure for its production . This patent established a critical methodological advancement by demonstrating the bromination of ethyl 4-oxo-1-piperidinecarboxylate in alcoholic media, followed by controlled acid hydrolysis of the intermediate bromoketal . The introduction of this reliable synthetic pathway addressed prior challenges in accessing 3,4-disubstituted piperidines with precise regiocontrol, thereby enabling systematic exploration of this heterocyclic system's reactivity. The compound's structural characterization revealed a distinctive electrophilic center at C-3 due to the electron-withdrawing effects of the adjacent carbonyl, while the carbamate functionality at N-1 provided both steric definition and chemical stability to the ring system. These features collectively established it as a valuable template for further functionalization, catalyzing research into its applications across synthetic and medicinal chemistry domains.
Table 1: Fundamental Physicochemical Properties of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Formula | C₈H₁₂BrNO₃ | - | [1] [3] [9] |
Molecular Weight | 250.09 g/mol | - | [1] [3] [4] |
Appearance | Yellowish liquid | Visual inspection | [4] [7] |
Boiling Point | 320.2°C | At 760 mmHg | [3] [8] |
Density | 1.539 g/cm³ | Room temperature | [3] [8] |
Storage Conditions | 0-8°C or 2-8°C | Sealed, dry environment | [1] [4] |
Purity Specification | ≥95% - 97% | NMR verification | [3] [4] [6] |
SMILES Notation | CCOC(=O)N1CCC(=O)C(C1)Br | - | [3] [9] |
InChI Key | DVJZXYGZKFZHQX-UHFFFAOYSA-N | - | [3] [7] [9] |
Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate has established itself as a critical building block in pharmaceutical synthesis due to its multifaceted reactivity profile. Its primary significance lies in serving as the key precursor to cisapride—a gastroprokinetic agent developed for regulating gastrointestinal motility. The strategic placement of the β-bromoketone functionality enables selective nucleophilic displacement reactions, facilitating the introduction of nitrogen-containing side chains essential for biological activity . Beyond this flagship application, the compound's versatile reactivity has been exploited in developing diverse therapeutic candidates. Its carbonyl group undergoes efficient condensation reactions with hydrazines and hydroxylamines, enabling access to heterocyclic-fused piperidine derivatives explored as kinase inhibitors and receptor modulators [3]. The bromine atom serves as an effective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing carbon-carbon bond formation at C-3 to create structurally complex analogs [4]. Additionally, the ester moiety undergoes hydrolysis to carboxylic acids or alcohol reduction, providing entry points to additional molecular diversity [4].
Recent applications highlight its incorporation into anticancer agent development, particularly in synthesizing sulfonamide derivatives evaluated against human liver cancer cell lines (HepG2). Research indicates these derivatives demonstrate superior cytotoxicity compared to doxorubicin control compounds, with several acting as effective radiosensitizing agents that enhance γ-radiation-induced cancer cell death [3] [8]. The compound's structural features have also been leveraged in agrochemical research for creating novel pesticides and herbicides, where the piperidine scaffold contributes favorable bioavailability and target specificity [4]. Furthermore, its reactive handles facilitate transformation into polymer building blocks for specialized materials, including flame retardants and cross-linking agents, demonstrating its utility beyond pharmaceutical contexts [4] .
Table 2: Synthetic Intermediates Derived from Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
Intermediate Compound | Synthetic Transformation | Target Application | Patent/Reference |
---|---|---|---|
Bromoketal adduct (unisolated) | Bromination in EtOH | Hydrolysis to title compound | ES2053394A1 |
Ethyl 4-(1-propen-2-yl)-3-bromopiperidine-1-carboxylate | Wittig reaction with Ph₃P=CH₂ | Functionalized piperidines | Vulcanchem |
Ethyl 4-boronic ester-piperidine-1-carboxylate | Miyaura borylation | Suzuki coupling intermediates | Vulcanchem |
9-Hydroxy nonanoate derivatives | ω-Oxyfunctionalization with AlkBGT/AlkL | Biocatalysis studies | [8] [10] |
4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | Condensation reactions | Anticancer agents | [3] [8] |
The synthetic versatility of ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is exemplified by its role in biocatalysis studies. The enzyme system AlkBGT from Pseudomonas putida GPo1, when co-expressed with outer membrane protein AlkL, efficiently ω-functionalizes alkyl esters including ethyl esters of C6-C10 fatty acids. This enzymatic transformation demonstrates the compound's relevance in metabolic pathway engineering for producing hydroxy and carboxy derivatives of pharmaceutical interest [8] [10]. The efficiency of these biotransformations (reaching up to 82 U/gcdw with butyl hexanoate) highlights the compatibility of the ethyl carboxylate functionality with biological systems, opening avenues for green chemistry applications of this intermediate [8] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8